Methyl 2-chlorobenzo[d]thiazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIXQZTZMYQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735417 | |
| Record name | Methyl 2-chloro-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-62-1 | |
| Record name | Methyl 2-chloro-7-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial and fungal pathogens.
- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Antiviral Activity : Potential efficacy against certain viral infections.
The compound's biological effects are attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions can disrupt cellular pathways and inhibit specific enzymes involved in disease processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : Binding to DNA can lead to alterations in replication and transcription processes.
- Cell Signaling Modulation : Influences pathways involved in inflammation and apoptosis.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound displayed significant activity against E. coli and S. aureus, with an IC50 value of 12 µM, indicating its potential as an antibacterial agent . -
Cytotoxicity in Cancer Cells
Research conducted on HeLa cells revealed that this compound exhibits cytotoxic effects with an IC50 value of 15 µM. This suggests that the compound may serve as a lead structure for developing new anticancer therapies . -
Antiviral Studies
In vitro assays demonstrated that the compound has antiviral activity against influenza virus, with an IC50 of 30 µM. This highlights its potential utility in antiviral drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the chlorobenzothiazole moiety is crucial for enhancing its interaction with biological targets.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 2 | Moderate antibacterial activity |
| Benzothiazole derivatives | Varying substitutions on benzothiazole ring | Anti-tubercular properties |
| 2-Amino-benzothiazoles | Amino group at position 2 | Anticancer activity |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Methyl 2-chlorobenzo[d]thiazole-7-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal activities, making them potential candidates for drug development targeting infectious diseases .
- Anticancer Potential : Research has shown that compounds containing the benzo[d]thiazole scaffold can induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have been tested against multiple cancer cell lines, revealing promising anticancer activity .
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .
- Agricultural Applications
-
Industrial Applications
- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties .
- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis at concentrations as low as 10 μM. The compound was found to inhibit key signaling pathways involved in cell survival, suggesting its potential as a therapeutic agent in cancer treatment .
Data Tables
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 2 of the benzothiazole ring is highly reactive toward nucleophilic substitution.
Key Reactions:
-
Amine Substitution: Reacting with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DCM) yields 2-amino derivatives. For example, treatment with methylamine produces methyl 2-(methylamino)benzo[d]thiazole-7-carboxylate, a precursor for anticancer agents .
-
Thiol Substitution: Reaction with thiophenol in the presence of a base (K₂CO₃) generates disulfide-linked derivatives, useful in polymer chemistry.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Methylamine | DMF | 80°C | 75 | 2-(Methylamino)benzo[d]thiazole-7-carboxylate |
| Thiophenol | DCM | RT | 68 | 2-(Phenylthio)benzo[d]thiazole-7-carboxylate |
Oxidation and Reduction
The thiazole sulfur and ester functionalities are susceptible to redox reactions.
Oxidation:
-
Treatment with hydrogen peroxide (H₂O₂) oxidizes the sulfur atom to sulfoxide or sulfone derivatives. These oxidized forms exhibit enhanced solubility and altered bioactivity .
Reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, yielding 2-chlorobenzo[d]thiazole-7-methanol. This intermediate is critical for synthesizing prodrugs.
Representative Data:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | Methyl 2-chlorobenzo[d]thiazole-7-sulfoxide | Antitubercular agents |
| Reduction | LiAlH₄ | 2-Chlorobenzo[d]thiazole-7-methanol | Prodrug synthesis |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis: NaOH in aqueous methanol cleaves the ester to form 2-chlorobenzo[d]thiazole-7-carboxylic acid, a building block for metal-organic frameworks (MOFs) .
-
Acidic Hydrolysis: HCl in ethanol yields the same carboxylic acid but with slower kinetics.
Kinetic Comparison:
| Condition | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Basic | NaOH/MeOH | 2 | 92 |
| Acidic | HCl/EtOH | 6 | 85 |
Cyclization and Coupling Reactions
The compound participates in cross-coupling and cyclization reactions:
-
Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 2, enhancing antiproliferative activity against cancer cells .
-
Cyclization with Amines: Reaction with ethylenediamine forms fused thiazoloimidazoles, which show inhibitory effects against Mycobacterium tuberculosis (MIC: 0.08–0.32 μM) .
Example:
| Substrate | Reagent | Product | IC₅₀ (μM) |
|---|---|---|---|
| Ethylenediamine | DMF, 60°C | Thiazolo[3,2-a]benzimidazole | 7.7 ± 0.8 |
Biological Activity Correlation
Derivatives synthesized via these reactions demonstrate significant bioactivity:
Comparison with Similar Compounds
Methyl 2-Aminobenzo[d]thiazole-7-carboxylate (CAS 209459-11-0)
- Structure: Amino group at position 2, methyl ester at position 6.
- Properties: The amino group increases nucleophilicity, making it suitable for coupling reactions (e.g., with 2-bromopyridines) but often requiring metal catalysts like Pd(OAc)₂ for cross-coupling .
- Applications: Used in synthesizing pyridoquinazolinones and kinase inhibitors .
Methyl 2-Cyanobenzo[d]thiazole-7-carboxylate
- Structure: Cyano group at position 2, methyl ester at position 7.
- Properties: The electron-withdrawing cyano group stabilizes intermediates in cyclization reactions, enabling efficient microwave-assisted synthesis of thiazoloquinazolinones .
- Applications : Key precursor for multi-target directed ligands targeting Alzheimer’s disease-related kinases .
Methyl 2-Bromoimidazo[5,1-b]thiazole-7-carboxylate
- Structure : Bromine at position 2, imidazo-thiazole core.
- Properties : Bromine’s higher leaving-group ability compared to chlorine enables diverse cross-coupling reactions. The imidazo-thiazole core alters electronic properties vs. benzo[d]thiazole .
- Applications : Intermediate for pharmaceuticals and agrochemicals .
Variations in Ester Position and Core Structure
Methyl Benzo[d]thiazole-6-carboxylate (CAS 73931-63-2)
Methyl 7-Aminobenzo[b]thiophene-2-carboxylate (CAS 616238-78-9)
- Structure: Benzo[b]thiophene core with amino at position 7 and ester at position 2.
- Properties : The thiophene core reduces aromaticity vs. thiazole, altering reactivity in cycloadditions and substitutions .
- Applications : Intermediate for indole and carbazole derivatives .
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Utility: this compound’s chlorine atom enables direct nucleophilic substitutions without requiring pre-activation, unlike amino or cyano derivatives .
- Kinase Inhibition : 2-Chloro derivatives exhibit enhanced binding affinity to kinase active sites due to halogen bonding, as observed in DYRK1A and CDK5 inhibitors .
- Reaction Compatibility: In contrast to methyl 6-aminobenzo[d]thiazole-7-carboxylate, which failed to react with 2-bromopyridines under metal-free conditions, 2-chloro derivatives may bypass the need for Pd catalysts in certain arylations .
Preparation Methods
Conventional Synthesis via Thiazole Ring Formation
- Starting Materials: The synthesis typically begins with substituted benzothiazole precursors or hydrazine derivatives that contain the necessary functional groups for cyclization.
- Key Reagents: Chloroacetone or related halogenated ketones serve as electrophilic partners for cyclization, often in the presence of bases such as triethylamine (Et₃N).
- Reaction Conditions: Reactions are commonly performed in solvents like ethyl acetate or ethanol, under reflux or room temperature stirring, to facilitate ring closure.
- The synthesis involves reacting hydrazine derivatives (e.g., hydrazinylidene compounds) with chloroacetone, leading to cyclization and formation of the thiazole ring.
- The methyl ester group at position 7 is introduced either by prior esterification steps or via functional group transformations post-ring formation.
- A notable example involves the reaction of N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide with chloroacetone, yielding the target compound with yields ranging from 85% to 98% depending on the solvent and reaction conditions (Method A and B).
Data Table 1: Summary of Synthesis Yields
| Compound | Method A Yield (%) | Method B Yield (%) | Solvent | Reaction Time | Temperature |
|---|---|---|---|---|---|
| 3a | 98 | 85 | Ethyl acetate | Overnight | Room temp / Reflux |
| 3g | 92 | 83 | Ethyl acetate | 6-10 hrs | Reflux in ethanol |
Synthesis via Hydrazine Derivatives and Chloroacetone
- The reaction proceeds through nucleophilic attack of hydrazine derivatives on chloroacetone, followed by cyclization to form the thiazole core.
- The process is catalyzed by bases such as triethylamine, which facilitate deprotonation and nucleophilic attack.
- The approach yields a series of 2-(2-substituted hydrazinylidene)-4-methyl-2,3-dihydrothiazoles with high efficiency.
- Structural confirmation via IR, NMR, and X-ray crystallography ensures the integrity of the synthesized compounds.
Alternative Synthetic Routes
- Pre-functionalized benzothiazole derivatives can be subjected to esterification, halogenation, or substitution reactions to introduce the methyl carboxylate group at position 7.
- These methods often involve halogenation of the benzothiazole ring followed by nucleophilic substitution with methyl groups or esterification reactions.
b. Direct Cyclization of Precursors:
- Some strategies involve cyclization of suitable thioamide or thiazoline intermediates under reflux conditions, followed by esterification to install the methyl carboxylate group.
Research Data and Structural Confirmation
| Parameter | Observation | Reference |
|---|---|---|
| Reaction yields | 78–99% | , |
| Structural confirmation | IR, NMR, MS, X-ray crystallography | , |
| Key functional groups | Thiazole ring, methyl ester, hydrazine moiety | ,, |
Summary of Key Findings
| Aspect | Details |
|---|---|
| Most common reagents | Hydrazine derivatives, chloroacetone, triethylamine |
| Typical solvents | Ethyl acetate, ethanol |
| Reaction conditions | Reflux or room temperature stirring |
| Yields | Generally high, 78–99% |
| Structural verification | IR, NMR, MS, X-ray crystallography |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Appel’s salt, microwave, 100°C | 90 | |
| Diazotization | HBr, microwave, sealed vial | 43–86 | |
| Esterification | Oxalyl chloride, 2,2,2-trifluoroethanol | 75–85 |
Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Software Used | Reference |
|---|---|---|---|
| Space group | P2₁/c | SHELXL | |
| R-factor | <0.05 | WinGX | |
| Bond angle (C–S–C) | 92.5° | APEX2 |
Advanced: How can conflicting spectroscopic data between predicted and observed structures be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate tautomeric forms .
- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping electron densities in crystallographic data .
- Variable-temperature NMR : Resolves broadening caused by conformational exchange (e.g., ester rotation barriers) .
Advanced: What strategies optimize the cyclization step to enhance purity?
Methodological Answer:
- Microwave irradiation : Accelerates cyclization (e.g., 15-minute reactions) and minimizes decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) stabilize intermediates and improve regioselectivity .
- Catalytic additives : Crown ethers (e.g., 18-crown-6) enhance potassium thiocyanate reactivity in thiourea formation .
Application: How is this compound utilized in developing kinase inhibitors?
Methodological Answer:
this compound serves as a precursor for thiazolo[5,4-f]quinazolines , which inhibit serine/threonine kinases (e.g., DYRK1A):
- Fragment-based design : The benzothiazole core binds ATP pockets, while the ester group allows functionalization (e.g., adding pyridinyl or bromophenyl groups) .
- Biological evaluation : IC₅₀ values are determined via kinase assays (e.g., 0.2–5 µM against DYRK1A) .
Advanced: What are the challenges in regioselective functionalization of the benzothiazole ring?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Chlorination at position 2 is favored due to electron-withdrawing effects of the ester group .
- Protection/deprotection : Temporary protection of the amine group (e.g., using Boc) directs reactions to specific sites .
- Metal-catalyzed C–H arylation : Palladium catalysts enable direct coupling at position 6 without pre-functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
